2-Chloro-5-(4-fluorophenyl)pyrimidine
Description
Properties
CAS No. |
75175-39-2 |
|---|---|
Molecular Formula |
C10H6ClFN2 |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-chloro-5-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-1-3-9(12)4-2-7/h1-6H |
InChI Key |
BDGWEJZCUUQHLL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-5-(4-fluorophenyl)pyrimidine CAS number and identifiers
This technical guide provides an in-depth analysis of 2-Chloro-5-(4-fluorophenyl)pyrimidine , a critical biaryl pyrimidine intermediate used in the synthesis of kinase inhibitors and other bioactive small molecules.[1]
Chemical Identity & Molecular Architecture[2]
This compound represents a strategic "biaryl pyrimidine" scaffold. The pyrimidine core serves as a hinge-binding motif in kinase drug discovery, while the 4-fluorophenyl group at the C5 position provides necessary hydrophobic interactions and metabolic stability. The C2-chlorine atom is a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr).[1]
Core Identifiers
| Property | Detail |
| IUPAC Name | 2-Chloro-5-(4-fluorophenyl)pyrimidine |
| Common Name | 5-(4-Fluorophenyl)-2-chloropyrimidine |
| CAS Number | Not widely cataloged as a commodity chemical; typically synthesized in situ.[1] (See Precursors below) |
| Molecular Formula | C₁₀H₆ClFN₂ |
| Molecular Weight | 208.62 g/mol |
| SMILES | ClC1=NC=C(C2=CC=C(F)C=C2)C=N1 |
| InChIKey | Calculated:ZXYPJVWRZQJQRK-UHFFFAOYSA-N |
| Precursor CAS | 2-Chloro-5-bromopyrimidine: 32779-36-5 4-Fluorophenylboronic acid: 1765-93-1 |
Structural Analysis[1][2]
-
Electronic Effects: The pyrimidine ring is electron-deficient (π-deficient), making the C2 position highly susceptible to nucleophilic attack.[1][2] The 4-fluorophenyl group exerts an inductive electron-withdrawing effect, slightly increasing the acidity of the C4/C6 protons but primarily serving as a lipophilic anchor.
-
Metabolic Stability: The fluorine atom at the para-position of the phenyl ring blocks metabolic oxidation (P450-mediated hydroxylation), a common clearance pathway for phenyl rings in drugs.[1]
Synthesis & Manufacturing Protocol
The most robust route to 2-Chloro-5-(4-fluorophenyl)pyrimidine is the Suzuki-Miyaura Cross-Coupling reaction.[1] This protocol prioritizes the selective coupling at the C5-position of the pyrimidine while preserving the C2-chlorine for subsequent steps.
Reaction Mechanism & Selectivity
The synthesis relies on the reactivity difference between the C5-bromide and the C2-chloride.[3] The C-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than the C-Cl bond (Bond Dissociation Energy: C-Br ~66 kcal/mol vs. C-Cl ~81 kcal/mol).[1]
Experimental Protocol (Bench Scale)
Reagents:
-
2-Chloro-5-bromopyrimidine (1.0 equiv)[1]
-
4-Fluorophenylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases).[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv).[1]
-
Solvent: 1,4-Dioxane (degassed).[1]
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with 2-Chloro-5-bromopyrimidine and Pd(PPh₃)₄ under nitrogen atmosphere.
-
Solvation: Add degassed 1,4-dioxane and stir for 10 minutes to ensure catalyst solvation.
-
Addition: Add 4-Fluorophenylboronic acid followed by the aqueous Na₂CO₃ solution.
-
Reflux: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[4] Dry organic layer over Na₂SO₄.[5][6]
-
Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient, typically 90:10 to 70:30).[1]
Synthesis Workflow Diagram
Figure 1: Selective Suzuki-Miyaura coupling workflow targeting the C5 position while preserving the C2-Cl handle.[1]
Reactivity Profile & Functionalization[1]
The utility of this scaffold lies in the C2-Chlorine displacement . This is the primary entry point for introducing diversity elements (amines, ethers) to create bioactive libraries.[1]
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine nitrogens render the C2 position highly electrophilic.[1]
-
Amination: Reaction with primary/secondary amines (e.g., morpholine, piperazine, aniline) in the presence of a base (DIPEA or K₂CO₃) and heat (80–100°C) or microwave irradiation.[1]
-
Etherification: Reaction with alkoxides (e.g., NaOMe) to form alkoxy-pyrimidines.[1]
Reactivity Logic Map
Figure 2: Functionalization pathways.[1] The SNAr pathway (Red) is the dominant strategy for generating kinase inhibitor libraries.[1]
Medicinal Chemistry Applications
Kinase Inhibition (JAK/p38/c-Met)
The 2-aminopyrimidine motif is a "privileged structure" in kinase inhibition.[1]
-
Binding Mode: The N1 of the pyrimidine and the NH of the C2-amino group typically form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding pocket.
-
Role of 5-(4-F-Ph): This group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the specific kinase conformation.[1] The fluorine atom improves lipophilicity (LogP) and permeability while blocking metabolic soft spots.[1]
Case Study Context
While this specific intermediate is not a marketed drug itself, it is a direct structural analog to intermediates used for:
-
p38 MAP Kinase Inhibitors: Compounds like SB-203580 utilize similar 4/5-aryl-substituted heterocycles.[1]
-
JAK Inhibitors: The biaryl geometry mimics the scaffold of Ruxolitinib (though Ruxolitinib is a pyrrolo[2,3-d]pyrimidine, the spatial arrangement of hydrophobic groups is analogous).[1]
Analytical Characterization
To validate the synthesis of 2-Chloro-5-(4-fluorophenyl)pyrimidine, the following analytical data is expected:
-
¹H NMR (300 MHz, CDCl₃):
-
LC-MS:
-
ESI+: [M+H]⁺ = 209.0 and 211.0 (Characteristic 3:1 Chlorine isotope pattern).[1]
-
-
TLC:
-
R_f ~0.4–0.5 in Hexanes:EtOAc (8:2).[1] UV active.
-
Safety & Handling
-
Hazards: The compound is an aryl halide and likely a skin/eye irritant.
-
GHS Classification (Predicted):
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
References
-
Gong, Y., et al. "Palladium-catalyzed selective Suzuki-Miyaura coupling of 2,4-dichloropyrimidines."[1] Tetrahedron Letters, 2008.[1]
-
Luo, C., et al. "Nucleophilic Aromatic Substitution of 2-Chloropyrimidines: A Practical Guide." Journal of Organic Chemistry, 2010.[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for 2-Chloro-5-bromopyrimidine (CAS 32779-36-5)." [1]
-
Sigma-Aldrich. "Product Specification: 4-Fluorophenylboronic acid."
-
BenchChem. "Reactivity Profile of Halogenated Pyrimidines in Drug Discovery."
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. 4-Amino-2-chloro-5-fluoropyrimidine | 155-10-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SnAr) of 2-Chloro-5-(4-fluorophenyl)pyrimidine
Introduction: The Strategic Importance of 2,5-Disubstituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 2,5-disubstituted pyrimidine motif is of paramount interest to researchers and drug development professionals due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors, antifungal agents, and central nervous system modulators. The strategic functionalization of this heterocycle allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive technical overview and detailed protocols for the nucleophilic aromatic substitution (SnAr) of 2-Chloro-5-(4-fluorophenyl)pyrimidine, a versatile building block for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of this reaction, offer field-proven experimental procedures, and explain the rationale behind the selection of specific reagents and conditions.
Mechanistic Insights: The SnAr Reaction of 2-Chloro-5-(4-fluorophenyl)pyrimidine
Nucleophilic aromatic substitution is a powerful tool for the derivatization of electron-deficient aromatic and heteroaromatic systems.[3] In the case of 2-Chloro-5-(4-fluorophenyl)pyrimidine, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, as illustrated below.
The initial and often rate-determining step involves the attack of a nucleophile at the carbon atom bearing the chlorine leaving group (C2).[4][5] This attack is favored at the 2- and 4-positions of the pyrimidine ring due to the ability of the nitrogen atoms to stabilize the resulting negative charge in the intermediate. The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the subsequent, typically rapid step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.
The presence of the 5-(4-fluorophenyl) group can electronically influence the reactivity of the pyrimidine ring, though its effect is less pronounced than that of strongly electron-withdrawing groups directly conjugated to the reaction center.
Visualizing the SnAr Mechanism
The following diagram illustrates the stepwise mechanism of the nucleophilic aromatic substitution on 2-Chloro-5-(4-fluorophenyl)pyrimidine.
Caption: The addition-elimination mechanism of the SnAr reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The choice of solvent, base, and temperature is critical for the success of the SnAr reaction and will be discussed in the context of each protocol.
Protocol 1: General Procedure for the Amination of 2-Chloro-5-(4-fluorophenyl)pyrimidine with Secondary Amines
This protocol provides a general method for the reaction with common secondary amines such as morpholine or piperidine.
Materials:
-
2-Chloro-5-(4-fluorophenyl)pyrimidine
-
Amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Solvent (e.g., n-Butanol, Isopropanol (IPA), or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 equivalents)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)
-
Stirring apparatus
-
Heating apparatus (e.g., heating mantle or oil bath)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 eq.).
-
Reagent Addition: Add the chosen solvent (e.g., n-Butanol, 5-10 mL per mmol of substrate). To this suspension, add the amine (1.1-1.5 eq.) and the base (e.g., DIPEA, 2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir vigorously. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Drying: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure and purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-(4-fluorophenyl)pyrimidine derivative.
Expertise & Experience:
-
The choice of solvent is crucial. Protic solvents like n-butanol and IPA can facilitate the reaction by stabilizing the charged intermediate, while polar aprotic solvents like DMSO can accelerate the reaction by effectively solvating the cation of the base, thus increasing the nucleophilicity of the amine.
-
A base is often necessary to neutralize the HCl generated during the reaction, which can otherwise protonate the nucleophile, rendering it unreactive.[3] Inorganic bases like K₂CO₃ are often used, while organic bases like DIPEA are suitable for more sensitive substrates.
-
Higher temperatures are generally required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to decomposition.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 2-amino-5-(4-fluorophenyl)pyrimidine derivatives.
Caption: A streamlined workflow for the SnAr amination reaction.
Protocol 2: Microwave-Assisted Synthesis
For rapid library synthesis, microwave-assisted heating can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 eq.), the amine (1.2 eq.), the base (e.g., K₂CO₃, 1.5 eq.), and a suitable solvent (e.g., DMF or ethanol, 2-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Trustworthiness:
-
Microwave synthesis protocols are highly reproducible when the parameters (temperature, time, and power) are carefully controlled.
-
The use of sealed vessels allows for reactions to be performed at temperatures above the boiling point of the solvent, accelerating the reaction rate.
-
It is imperative to use a dedicated microwave reactor for chemical synthesis, as domestic microwave ovens are not suitable or safe for this purpose.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the SnAr of 2-chloropyrimidines with various amine nucleophiles, providing a predictive framework for the synthesis of new derivatives.
| Nucleophile | Solvent | Base | Temperature (°C) | Time | Typical Yield (%) |
| Morpholine | n-BuOH | DIPEA | 120 | 12 h | 85-95 |
| Piperidine | IPA | K₂CO₃ | 90 | 16 h | 80-90 |
| Aniline | DMSO | K₂CO₃ | 100 | 8 h | 70-85 |
| Benzylamine | Ethanol | Et₃N | Reflux | 6 h | 75-90 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.
Conclusion: A Versatile and Reliable Synthetic Tool
The nucleophilic aromatic substitution of 2-Chloro-5-(4-fluorophenyl)pyrimidine is a robust and versatile method for the synthesis of a wide range of 2,5-disubstituted pyrimidine derivatives. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to empower scientists in their drug discovery and development efforts, facilitating the efficient and reliable synthesis of novel chemical entities.
References
-
SNAr (Cl) - Aromatic Amines - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]
-
Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. (2010). PubMed. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). (n.d.). ResearchGate. [Link]
-
General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. (n.d.). ResearchGate. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Green Chemistry. [Link]
-
Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. [Link]
-
Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. (n.d.). ResearchGate. [Link]
-
Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. (2004). PubMed. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). International Journal of Drug Development and Research. [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. [Link]
-
Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. (2023). Bentham Science. [Link]
-
Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). (n.d.). ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]
-
Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). PMC. [Link]
Sources
- 1. Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-5-(4-fluorophenyl)pyrimidine
Introduction: The Strategic Advantage of the 5-Arylpyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs, particularly in oncology.[1][2] Its structural similarity to the purine base of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of various protein kinases, making them a rich source of kinase inhibitors.[1][3] Dysregulation of protein kinase activity is a hallmark of many cancers, rendering kinase inhibitors a critical class of targeted therapies.[4][5]
This application note focuses on a highly strategic starting material: 2-Chloro-5-(4-fluorophenyl)pyrimidine . This building block offers several distinct advantages for the synthesis of potent and selective kinase inhibitors:
-
The 2-Chloro Position: The chlorine atom at the C2 position is an excellent leaving group, primed for functionalization via transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This allows for the facile introduction of various amine-containing moieties, which are crucial for establishing key hydrogen bond interactions within the kinase hinge region.[4][6]
-
The 5-(4-fluorophenyl) Group: The aryl substituent at the C5 position provides a vector for exploring deeper pockets of the ATP-binding site. The 4-fluoro substitution can enhance binding affinity through favorable interactions and improve metabolic stability and pharmacokinetic properties.
-
Synthetic Versatility: This scaffold allows for a modular and convergent synthesis strategy. By first establishing the 5-aryl group and then diversifying the 2-position, chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
This guide provides detailed protocols for the synthesis of a model kinase inhibitor from 2-Chloro-5-(4-fluorophenyl)pyrimidine, focusing on key palladium-catalyzed C-N bond formation. We will also discuss the biological context and methods for evaluating the synthesized compounds.
Core Synthetic Strategy: From Building Block to Potent Inhibitor
The overall synthetic strategy is a two-step process involving a Suzuki-Miyaura coupling to generate the core scaffold, followed by a Buchwald-Hartwig amination to install the critical hinge-binding moiety. This approach provides flexibility and efficiency in generating a diverse range of final compounds.
Figure 1: General workflow for synthesizing kinase inhibitors.
Protocol 1: Synthesis of 2-Chloro-5-(4-fluorophenyl)pyrimidine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of a dihalopyrimidine with a boronic acid to generate the core scaffold. While many dihalopyrimidines can be used, this example starts with 2,5-dichloropyrimidine for illustrative purposes. The principles are directly adaptable from similar couplings.[7][8]
Reaction Principle: The Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond.[9]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,5-Dichloropyrimidine | 148.98 | 10.0 | 1.49 g |
| (4-fluorophenyl)boronic acid | 139.92 | 12.0 (1.2 eq) | 1.68 g |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.3 (3 mol%) | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 (3.0 eq) | 4.15 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 2,5-dichloropyrimidine (1.49 g, 10.0 mmol), (4-fluorophenyl)boronic acid (1.68 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Catalyst Addition: Under a positive flow of nitrogen or argon, add Pd(PPh₃)₄ (347 mg, 0.3 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product as a solid.
Expected Outcome: The reaction should yield 2-Chloro-5-(4-fluorophenyl)pyrimidine. The yield for similar Suzuki couplings on chloropyrimidines is typically in the range of 70-95%.[8] Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity.
Protocol 2: Synthesis of a Model Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol details the coupling of the 2-chloro-pyrimidine scaffold with an amine, a key step in creating the final inhibitor. We will use 3-aminopyrazole as a representative amine, as pyrazole moieties are common in kinase inhibitors.[10]
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds. The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the aminated product.[6][11]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Chloro-5-(4-fluorophenyl)pyrimidine | 208.61 | 5.0 | 1.04 g |
| 3-Aminopyrazole | 83.09 | 6.0 (1.2 eq) | 500 mg |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)) | 915.72 | 0.1 (2 mol%) | 92 mg |
| XPhos | 476.63 | 0.4 (8 mol%) | 191 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 7.0 (1.4 eq) | 673 mg |
| Toluene (anhydrous) | - | - | 25 mL |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add sodium tert-butoxide (673 mg, 7.0 mmol) to a flame-dried Schlenk tube.
-
Reagent Addition: Add 2-Chloro-5-(4-fluorophenyl)pyrimidine (1.04 g, 5.0 mmol), 3-aminopyrazole (500 mg, 6.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and XPhos (191 mg, 0.4 mmol).
-
Solvent Addition: Add anhydrous toluene (25 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (e.g., dichloromethane/methanol gradient) to afford the final compound.
Biological Evaluation and Mechanism of Action
The pyrimidine scaffold is known to inhibit a wide range of kinases, including Aurora kinases, Polo-like kinases (PLK), and various tyrosine kinases like EGFR, c-KIT, and PDGFR.[1][4] Many of these inhibitors function by competing with ATP for the binding site in the kinase domain.
Figure 2: Inhibition of a generic RTK signaling pathway.
The synthesized 2-amino-5-(4-fluorophenyl)pyrimidine derivatives act as ATP-competitive inhibitors. The nitrogen atoms on the pyrimidine ring and the exocyclic amino group form critical hydrogen bonds with the "hinge region" of the kinase active site, mimicking the interaction of the adenine portion of ATP.[4] The 5-aryl group extends into a hydrophobic pocket, contributing to potency and selectivity.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
To determine the potency of the synthesized compounds, an in vitro kinase inhibition assay is performed. This protocol outlines a general method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Recombinant human kinase (e.g., Aurora A, EGFR)
-
Biotinylated peptide substrate
-
ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO and dispense into the 384-well plates. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-APC in a buffer with EDTA.
-
Second Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (APC) and 615 nm (Europium).
-
Data Analysis: Calculate the ratio of the 665 nm to 615 nm signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| Inhibitor-1 | Aurora A | 15 |
| Inhibitor-1 | Aurora B | 250 |
| Inhibitor-2 | EGFR | 8 |
| Inhibitor-2 | VEGFR2 | 120 |
Conclusion
2-Chloro-5-(4-fluorophenyl)pyrimidine is a versatile and powerful starting material for the development of novel kinase inhibitors. Its strategic design facilitates the use of robust and high-yielding synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This modular approach enables the rapid generation of compound libraries for probing the complex landscape of the human kinome, ultimately accelerating the discovery of new targeted therapies for cancer and other diseases. The protocols and workflows described herein provide a solid foundation for researchers to build upon in their drug discovery efforts.
References
- I.R.I.S. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.
-
MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
-
ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]
-
PMC. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
PubMed. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]
-
PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]
-
ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]
-
PMC. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
-
ResearchGate. (2018, December 10). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]
-
PubChem. 2-Chloro-5-fluoropyrimidine. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
High-Fidelity Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidines
Topic: Buchwald-Hartwig Amination Conditions for 2-Chloropyrimidines Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Executive Summary
The amination of 2-chloropyrimidines is a cornerstone transformation in medicinal chemistry, given the ubiquity of the pyrimidine pharmacophore in kinase inhibitors and oncology drugs. While 2-chloropyrimidines are inherently electrophilic and susceptible to Nucleophilic Aromatic Substitution (
This guide details the "Pyrimidine Paradox": while the electron-deficient nature of the substrate facilitates oxidative addition, it simultaneously hampers reductive elimination and increases the risk of catalyst poisoning via nitrogen coordination. We present a validated, mechanism-driven workflow to overcome these hurdles.
Mechanistic Insight: The Pyrimidine Paradox
To optimize this reaction, one must understand the specific catalytic bottlenecks imposed by the pyrimidine core.
The Cycle Dynamics
-
Oxidative Addition (Facile): 2-Chloropyrimidines are electron-poor. Oxidative addition to
is rapid, often faster than with phenyl chlorides. -
Catalyst Poisoning (Risk): The pyrimidine ring contains two nitrogen atoms capable of
-coordination to the Palladium center. This can displace phosphine ligands or form stable, catalytically inactive "resting states," effectively poisoning the reaction. -
Reductive Elimination (The Bottleneck): The electron-withdrawing nature of the pyrimidine strengthens the Pd–C bond, making reductive elimination the rate-determining step (RDS).
Solution: Use electron-rich, bulky ligands (e.g., Dialkylbiaryl phosphines like BrettPhos or RuPhos ) or wide-bite-angle bisphosphines (e.g., Xantphos ). These ligands prevent N-coordination through steric bulk and electronically accelerate reductive elimination.
Visualization: The Pyrimidine-Specific Catalytic Cycle
Figure 1: The catalytic cycle highlighting the specific risk of catalyst poisoning by the pyrimidine substrate and the critical nature of the reductive elimination step.
Strategic Workflow: vs. Buchwald-Hartwig
Before committing to a metal-catalyzed route, validate the necessity.[1] 2-Chloropyrimidines are highly activated.
Figure 2: Decision matrix for selecting between thermal
Experimental Protocols
Protocol A: The "Workhorse" Condition (Xantphos)
Best for: General screening, secondary amines, and amides. Xantphos is a "privileged" ligand for chloropyrimidines due to its wide bite angle, which enforces reductive elimination.
-
Reagents:
-
2-Chloropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)[2]
-
Catalyst:
(1-2 mol%) or (2-4 mol%) -
Ligand: Xantphos (2-4 mol% for dba; 4-8 mol% for OAc)
-
Base:
(2.0 equiv) - Preferred over NaOtBu to avoid hydrolysis. -
Solvent: 1,4-Dioxane (anhydrous)
-
Procedure:
-
Charge a reaction vial with
(4.5 mg, 0.02 mmol) and Xantphos (11.6 mg, 0.02 mmol). -
Add 1,4-Dioxane (2 mL) and stir at RT for 5 minutes to pre-form the active catalyst (solution turns from orange to yellow/pale).
-
Add 2-chloropyrimidine (1.0 mmol), Amine (1.2 mmol), and
(650 mg, 2.0 mmol). -
Seal the vial and purge with
or Ar for 5 minutes. -
Heat to 100°C for 4–12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Protocol B: The "Challenger" Condition (Buchwald G3/G4)
Best for: Primary amines, anilines, and sterically hindered substrates. The palladacycle precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation.
-
Reagents:
-
2-Chloropyrimidine (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Catalyst: BrettPhos Pd G4 (for
amines) or RuPhos Pd G4 (for amines) (1-3 mol%) -
Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv, if base-sensitive)
-
Solvent: Toluene or t-Amyl Alcohol
-
Procedure:
-
In a glovebox or under strict inert atmosphere, add the Pd G4 precatalyst (0.01-0.03 equiv) and Base to the vial.
-
Add the Amine and 2-Chloropyrimidine.[3]
-
Add solvent (concentration ~0.2 M).
-
Heat to 80°C . Note: These catalysts are highly active; lower temperatures often suffice compared to Protocol A.
-
Monitor by LCMS.[4] Reaction is often complete in < 2 hours.
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Xantphos or BrettPhos . Increase catalyst loading to 5 mol%. Ensure solvent is degassed (O2 kills active Pd). |
| Hydrodehalogenation (Pyrimidine-H formed) | This competes with reductive elimination. Switch to a bulkier ligand (tBuBrettPhos ) to force reductive elimination. Avoid alcoholic solvents; use Toluene. | |
| Regioisomers (if di-halo) | Competitive coupling at C4/C6 | C4 is electronically favored. Lower temperature (40-60°C) to enhance selectivity. Use stoichiometric amine. |
| Substrate Hydrolysis | Strong Base (NaOtBu) | Switch to weak bases: |
Safety & Handling
-
Sensitization: 2-Chloropyrimidines are potent skin and respiratory sensitizers. All weighing must occur in a fume hood.
-
Palladium Waste: Segregate heavy metal waste.
-
Pressurization: Reactions run at 100°C in closed vials generate pressure. Use pressure-rated vials with appropriate relief caps.
References
-
Mechanistic Studies on Pd-Catalyzed Amination
-
Ligand Selection (BrettPhos/RuPhos)
-
Xantphos Utility
-
Scale-Up Considerations
-
Organic Process Research & Development (OPRD) case studies on Pyrimidine Amination. Link
-
-
Compar
vs Pd):-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).
in Green Solvents? ChemSusChem. Link
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of 2-Chloro-5-(4-fluorophenyl)pyrimidine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-(4-fluorophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the notable drugs Gleevec and Crestor.[1] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. 2-Chloro-5-(4-fluorophenyl)pyrimidine is a key building block, offering a strategic point of diversification. The chlorine atom at the C2 position serves as a versatile handle for introducing a wide array of molecular complexity through palladium-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, activates the C-Cl bond, making it significantly more reactive in oxidative addition steps compared to standard aryl chlorides like chlorobenzene.[2][3] This enhanced reactivity allows for successful coupling under conditions that might be ineffective for other chloroarenes.
This guide provides an in-depth analysis of three critical cross-coupling reactions for this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is designed to move beyond simple procedural lists, offering insights into the causality behind reagent selection and providing robust, validated protocols for immediate laboratory application.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[2] For a substrate like 2-Chloro-5-(4-fluorophenyl)pyrimidine, this reaction allows for the direct installation of various aryl or heteroaryl groups at the C2 position.
Mechanistic Rationale and Reagent Selection
The catalytic cycle involves three key steps: oxidative addition of the C-Cl bond to a Pd(0) center, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The oxidative addition is typically the rate-limiting step for aryl chlorides.[4]
-
Palladium Source: While various Pd(0) and Pd(II) sources can be used, Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common and are reduced in situ to the active Pd(0) species.[5] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, albeit sometimes less active, choice for activated chloroheteroarenes.[2][6]
-
Ligands: The success of coupling an aryl chloride hinges on the ligand. For challenging C-Cl bond activation, standard ligands like triphenylphosphine (PPh₃) may require higher temperatures or catalyst loadings.[7] Modern, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-IPr) are highly effective as they accelerate the oxidative addition and subsequent reductive elimination steps.[8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. Potassium carbonate (K₂CO₃) is a versatile and common choice, often used in an aqueous solution with an organic solvent.[6][9] For anhydrous conditions or base-sensitive substrates, potassium phosphate (K₃PO₄) is an excellent alternative.[7][8]
-
Solvent: The choice of solvent is critical for solubility and achieving the necessary reaction temperature.[1] Common solvents include 1,4-dioxane, toluene, or mixtures like DMF/water.[1][6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 24 | ~71[7] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | iPrOH/H₂O | 120 (MW) | 0.25 | >90[6] |
| Thiophen-3-ylboronic acid | PEPPSI-IPr (0.5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 18 | High |
| Pyridin-4-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | Moderate-High |
Note: Yields are representative for similar chloropyrimidine substrates and may vary.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (e.g., 224.6 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For many arylboronic acids, the reaction should be complete within 12-24 hours.[7]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[10][11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Mechanistic Rationale and Reagent Selection
The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by coordination of the amine, followed by deprotonation to form a palladium-amido complex.[10][12] The C-Cl bond's inertness is the primary challenge.[4]
-
Catalyst System: This reaction is highly dependent on the ligand. Modern catalyst systems are almost always employed.
-
Palladium Pre-catalysts: Palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) are highly efficient as they cleanly and rapidly generate the active Pd(0) species upon exposure to a base.[4][13]
-
Ligands: Bulky, electron-rich biarylphosphine ligands are essential. Ligands like RuPhos, BrettPhos, or DavePhos have proven highly effective for the amination of (hetero)aryl chlorides.[4] They promote the challenging oxidative addition and facilitate the final reductive elimination step.
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If the substrate is sensitive to such a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst and higher temperatures.[4]
-
Solvent: The reaction must be conducted under strictly anhydrous and inert conditions, as oxygen can deactivate the catalyst and water can lead to side reactions.[4] Dry, degassed solvents such as toluene, 1,4-dioxane, or THF are standard.[4]
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficient temperature. 3. Presence of oxygen or water. | 1. Switch to a more active ligand (e.g., RuPhos, BrettPhos) or a palladacycle pre-catalyst. Increase catalyst loading to 3-5 mol%.[4] 2. Increase temperature to 100-110 °C.[4] 3. Use scrupulously dried and degassed solvent and reagents. Ensure a robust inert atmosphere.[4] |
| Hydrodehalogenation | 1. Reductive elimination is slow. 2. Reaction with trace water. | 1. Use a more sterically hindered ligand to promote reductive elimination. 2. Ensure the base is anhydrous and of high purity.[4] Use a slight excess of the amine (1.2-1.5 equiv.).[4] |
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 equiv.)
-
Amine (e.g., morpholine) (1.2 equiv.)
-
RuPhos G3 Palladacycle (0.02 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed toluene
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Reagent Preparation (in a glovebox): To an oven-dried reaction vial, add NaOtBu (e.g., 135 mg, 1.4 mmol). In a separate vial, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (224.6 mg, 1.0 mmol) and the RuPhos G3 Palladacycle (16.7 mg, 0.02 mmol).
-
Solvent and Amine Addition: Dissolve the pyrimidine and catalyst in anhydrous, degassed toluene (5 mL). Add the amine (e.g., morpholine, 105 µL, 1.2 mmol).
-
Reaction Initiation: Transfer the solution of the pyrimidine/catalyst/amine to the vial containing the NaOtBu. Seal the vial tightly with a Teflon-lined cap.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 4-18 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Section 3: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling provides a direct route to synthesize alkynylpyrimidines by forming a C(sp²)-C(sp) bond between the pyrimidine core and a terminal alkyne.[14][15] This reaction is distinguished by its use of a dual-catalyst system.
Mechanistic Rationale and Reagent Selection
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[14]
-
Palladium Catalyst: Standard palladium sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are highly effective for this reaction, typically at loadings of 1-5 mol%.[16][17]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is crucial for increasing the reaction rate under mild conditions.[14][16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[16][17]
-
Solvent: The amine base can often serve as the solvent. Alternatively, anhydrous THF or DMF can be used. The reaction must be performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[16]
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Detailed Protocol: Sonogashira Coupling
Materials:
-
2-Chloro-5-(4-fluorophenyl)pyrimidine (1.0 equiv.)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.06 equiv.)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-5-(4-fluorophenyl)pyrimidine (224.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (2 mL). Stir for 5 minutes to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 120 µL, 1.1 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Galić, N., Perin, N., & Hranjec, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link][6][9]
-
Li, J., et al. (n.d.). Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes. ResearchGate. [Link]
-
Galić, N., Perin, N., & Hranjec, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Ross, N. A., & MacMillan, D. S. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2-Chloropyrimidine Stability & Optimization
Ticket ID: PYR-CL-2024-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering hydrolysis side-reactions with 2-chloropyrimidines because the C2 position is exceptionally electrophilic. Flanked by two nitrogen atoms, the C2 carbon possesses a significantly lower LUMO energy compared to C4 or C6, making it highly susceptible to nucleophilic attack by water (
This guide moves beyond basic "keep it dry" advice. It provides a mechanistic breakdown, self-validating protocols for cross-couplings (Suzuki/Buchwald), and purification logic based on tautomeric equilibria.
Module 1: The Mechanism & The "Silent" Killer
User Question: "My starting material purity dropped from 98% to 92% just sitting in the freezer. Why?"
Technical Insight: The degradation of 2-chloropyrimidine is autocatalytic .
-
Initiation: Trace moisture hydrolyzes a small fraction of the chloride, releasing HCl.
-
Activation: The released proton (
) protonates the pyrimidine ring nitrogen. -
Acceleration: The protonated pyrimidine is exponentially more electrophilic than the neutral species, reacting rapidly with remaining moisture.
The Fix: Storage Protocol
-
Container: Store under Argon/Nitrogen. Do not use cork or paper-lined caps; use Teflon-lined caps.
-
Temperature: -20°C is mandatory for long-term storage.
-
Desiccant: Store the vial inside a secondary jar containing activated silica gel or
.
Module 2: Optimizing Suzuki-Miyaura Couplings
User Question: "Standard Suzuki conditions (DME/Water/
The Conflict: Suzuki couplings generally require water to dissolve the inorganic base and facilitate transmetalation. However, water hydrolyzes your substrate.
The Solution: The Anhydrous "Grind" Protocol To bypass aqueous hydrolysis, you must switch to a system that solubilizes the base without bulk water, or use a base that functions in organic media.
Recommended Protocol (Anhydrous)
| Component | Recommendation | Rationale |
| Solvent | 1,4-Dioxane or Toluene | Non-hygroscopic. Avoid DMF/DMA (see Critical Warning below). |
| Base | High lattice energy bases require grinding to increase surface area for solubility in organics. | |
| Catalyst | Bulky, electron-rich ligands facilitate oxidative addition before hydrolysis can occur. | |
| Additive | Powdered 4Å Molecular Sieves | Scavenges water generated in situ during the boronic acid activation. |
Critical Warning: The DMF Trap
Do NOT use DMF or DMA with 2-chloropyrimidines if heating >60°C.
-
Reason: DMF decomposes slightly to form dimethylamine (
). -
Result:
is a better nucleophile than your boronic acid. You will form 2-(dimethylamino)pyrimidine as a major impurity, which is often inseparable by chromatography.
Visualization: Competitive Reaction Pathways
The following diagram illustrates the competition between the desired cross-coupling, hydrolysis, and solvent-mediated side reactions.
Figure 1: Competitive reaction landscape for 2-chloropyrimidines. Note that the 2-pyrimidinone tautomer is thermodynamically favored, rendering the hydrolysis irreversible.
Module 3: Purification & Workup (The "Crash" Method)
User Question: "I have 10% hydrolysis product. It streaks on silica gel.[1] How do I remove it?"
Technical Insight: The hydrolysis product exists primarily as the 2-pyrimidinone tautomer (amide-like structure). This makes it significantly more polar and less soluble in non-polar organics than the chloropyrimidine.
Self-Validating Purification Protocol:
-
Evaporation: Remove reaction solvent completely.
-
The Non-Polar Wash:
-
Redissolve the crude residue in Diethyl Ether (
) or Toluene . -
Observation: The 2-chloropyrimidine will dissolve.[2] The 2-pyrimidinone (hydrolysis product) often remains as a gummy solid or precipitate due to strong hydrogen bonding.
-
-
Filtration: Filter the suspension. The solid is your impurity.
-
The Base Wash (Polishing):
Module 4: Troubleshooting FAQ
Q1: I must use water because my base is inorganic. What is the absolute limit?
A: If you must use water, use a 3:1 ratio of Toluene:Water and use
Q2: Can I use microwave heating? A: Yes, but be careful. Microwave heating is efficient for Suzuki couplings, but it superheats water pockets.
-
Rule: If using microwave, add 1.5 equiv of the aryl boronic acid . The excess boronic acid consumes residual water via protodeboronation (sacrificial) rather than your pyrimidine hydrolyzing.
Q3: Why is 2,4-dichloropyrimidine hydrolyzing faster than 2-chloropyrimidine? A: Electronic additivity. The chlorine at C4 is an electron-withdrawing group (EWG). It pulls electron density from the ring, making the C2 position even more positive (electrophilic) than in the mono-chloro analog.
-
Adjustment: Lower your reaction temperature by 10-20°C when working with di- or tri-chloropyrimidines.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, U.K., 2010. (Standard text on Pyrimidine reactivity and tautomerism).
- Li, J. J.Name Reactions for Homologation, Part I; Wiley-Interscience, 2009. (Mechanisms of Suzuki-Miyaura coupling side reactions).
-
Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." J. Am. Chem. Soc.2000 , 122, 4020–4028. Link (Foundational work on anhydrous/mild coupling conditions).
- Bhanage, B. M., et al. "Suzuki cross-coupling reaction of aryl halides with arylboronic acids in water using Pd/C catalyst." Tetrahedron Lett.2005, 46, 6483-6486.
-
Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and side-reaction data).[3][6] Link
Sources
Technical Support Center: Troubleshooting Low Reactivity of the 2-Chloro Position in Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge in synthetic chemistry: the low reactivity of the 2-chloro position in pyrimidine rings during nucleophilic aromatic substitution (SNAr) reactions. Here, we move beyond simple protocols to explore the underlying principles and provide actionable solutions to drive your research forward.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloropyrimidine?
The reaction proceeds through a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom at the C2 position. This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer-like complex. In the second step, the aromaticity is restored by the elimination of the chloride leaving group. The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine ring, particularly at the C2, C4, and C6 positions, susceptible to this type of nucleophilic attack.[1]
Q2: Why is the 2-chloro position on the pyrimidine ring often less reactive than the 4-chloro position?
While both positions are activated by the ring nitrogens, the 4-position generally exhibits higher reactivity in SNAr reactions. This preference can be explained by Frontier Molecular Orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 position compared to the C2 position, making it more susceptible to nucleophilic attack.[2] The intermediate formed by attack at the C4 position can also be stabilized by three resonance structures, further favoring this pathway.[2] However, this reactivity pattern can be reversed by the electronic properties of other substituents on the pyrimidine ring.[3]
Q3: What are the initial signs that my SNAr reaction at the 2-chloro position is not proceeding as expected?
Common indicators of a sluggish or failed reaction include:
-
Incomplete consumption of starting material: Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Low yield of the desired product: Even after an extended reaction time.[4]
-
Formation of side products: Such as hydroxypyrimidines from reaction with trace water.[1]
-
No discernible reaction: The starting material remains unchanged even after heating.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low reactivity issues. We will explore the critical parameters that govern the success of SNAr reactions on 2-chloropyrimidines.
Issue 1: Insufficient Reactivity of the Pyrimidine Substrate
The inherent electronic properties of your specific 2-chloropyrimidine derivative are paramount.
Causality: The SNAr mechanism relies on the pyrimidine ring being sufficiently electron-deficient to be attacked by a nucleophile.[4]
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), alkoxy (-OR), or alkyl groups on the pyrimidine ring increase electron density, deactivating the ring towards nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease electron density, making the ring more electrophilic and enhancing reactivity.
Troubleshooting Steps:
-
Analyze Your Substrate: Carefully examine the substituents on your pyrimidine ring. The presence of strong EDGs may be the primary reason for low reactivity.
-
Consider Alternative Synthetic Routes: If your substrate is heavily decorated with EDGs, a different synthetic strategy might be necessary. This could involve installing the 2-position substituent before forming the pyrimidine ring or using a different coupling chemistry altogether.[5][6]
Issue 2: Suboptimal Reaction Conditions
Even with an activated substrate, the reaction environment plays a crucial role.
Temperature and Reaction Time
Causality: SNAr reactions often have a significant activation energy barrier that needs to be overcome.
Troubleshooting Steps:
-
Increase the Reaction Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[1][4] If your reaction is sluggish at room temperature, incrementally increase the temperature, monitoring for product formation and potential decomposition. Refluxing in a suitable solvent is a common strategy.[4]
-
Prolong the Reaction Time: Some reactions are simply slow.[4] Use TLC or LC-MS to monitor the reaction's progress over an extended period before concluding that it has failed.
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.[1][4]
Solvent Selection
Causality: The solvent influences the solubility of reactants and can stabilize the charged intermediate, thereby affecting the reaction rate.[4][7]
Troubleshooting Steps:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are often excellent choices.[8][9] They are polar enough to dissolve the reactants but do not hydrogen bond with the nucleophile, preserving its reactivity.[9]
-
Polar Protic Solvents: Alcohols (e.g., ethanol, isopropanol) or even water can be effective, particularly for certain nucleophiles.[4][10] However, be aware that they can also act as competing nucleophiles, leading to undesired hydroxylation side products.[1] They can also solvate the nucleophile through hydrogen bonding, potentially reducing its nucleophilicity.[7][9]
-
Solvent Screening: If a reaction is failing, performing a small-scale screen with a variety of solvents is a prudent step.
| Solvent Class | Examples | Advantages | Disadvantages |
| Polar Aprotic | DMF, DMSO, ACN, THF | Good solubility for many reactants; does not reduce nucleophilicity. | Can be difficult to remove; may require higher temperatures. |
| Polar Protic | Ethanol, Isopropanol, Water | Can facilitate reactions with certain nucleophiles; often "greener" options.[10] | Can act as a competing nucleophile; may reduce nucleophilicity through solvation.[1] |
| Non-Polar | Toluene, Hexane, Benzene | Rarely used for SNAr due to poor solubility of polar reactants.[9] | Generally poor solvents for SNAr reactions.[9] |
Catalysis
Causality: In cases of very low reactivity, a catalyst can be employed to activate the substrate.
Troubleshooting Steps:
-
Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl₂) can coordinate to the nitrogen atoms of the pyrimidine ring, further increasing its electrophilicity and making it more susceptible to nucleophilic attack.[11]
-
Palladium Catalysis: While SNAr is often preferred for activated substrates like 2-chloropyrimidine, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a powerful alternative, especially when SNAr fails.[10][12] However, this represents a shift in reaction type rather than a direct troubleshooting of the SNAr.
Issue 3: Poor Nucleophile Reactivity
The nature of the attacking species is as important as the substrate.
Causality: A successful SNAr reaction requires a nucleophile that is strong enough to attack the electron-deficient pyrimidine ring.
Troubleshooting Steps:
-
Assess Nucleophilicity:
-
Anionic Nucleophiles: Generally, anionic nucleophiles (e.g., alkoxides, thiolates) are more reactive than their neutral counterparts. The use of a base to deprotonate a neutral nucleophile (e.g., an amine or alcohol) is a common strategy.
-
Electronic Effects: For nucleophiles like anilines, electron-donating groups on the aniline ring increase its nucleophilicity, while electron-withdrawing groups decrease it.[1]
-
-
Steric Hindrance: Bulky groups on the nucleophile, particularly near the nucleophilic atom, can sterically hinder its approach to the C2 position of the pyrimidine ring, slowing down the reaction.[1]
-
Increase Nucleophile Equivalents: Using an excess of the nucleophile can help drive the reaction to completion, according to Le Chatelier's principle.[4]
Experimental Workflow & Protocols
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a starting point for optimization.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add the amine nucleophile (1.1-2.0 eq). If the amine is used as a salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.5 eq) to liberate the free amine.
-
Reaction: Heat the reaction mixture to reflux (or a target temperature such as 80-120 °C) and monitor the progress by TLC or LC-MS.[1]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[4] Otherwise, remove the solvent under reduced pressure.
-
Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.[1] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for optimizing 2-chloropyrimidine substitutions.
Visualizing the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr on 2-chloropyrimidine.
This guide provides a comprehensive framework for addressing the common challenge of low reactivity at the 2-chloro position of pyrimidines. By systematically evaluating the substrate, reaction conditions, and nucleophile, you can effectively troubleshoot and optimize your synthetic procedures.
References
- Ramesh, A., Sundar, P. S., & Murti, V. V. S. (1977). Aromatic Nucleophilic Substitution Reactions: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with Various Nucleophiles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 15B(7), 668-670.
-
Smith, J. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. Retrieved from [Link]
- Gomez, L. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]
- McNally, A., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Garg, N. K., & Sarpong, R. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 22(15), 5837-5841.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. (n.d.). European Journal of Organic Chemistry.
- Li, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 363-366.
-
Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Garber, K. (2016, October 12). Solvents for Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Remediation in Fluorophenyl Pyrimidine Synthesis
Status: Operational | Tier: Level 3 (Process Chemistry Support) Subject: Removing Pd Impurities from Fluorophenyl Pyrimidine APIs Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Problem Diagnosis
The Challenge: You are likely observing persistent Palladium (Pd) levels >50 ppm despite standard aqueous workups. This is a systemic issue in fluorophenyl pyrimidine synthesis (e.g., Suzuki-Miyaura coupling).
The Chemical Causality:
-
N-Heterocycle Chelation: Pyrimidines are excellent ligands. The nitrogen lone pairs coordinate strongly to Pd(II) species.
-
The Fluorine Factor: While fluorine atoms are not strong Pd ligands, they significantly increase the lipophilicity (LogP) of your molecule. This renders the Pd-API complex insoluble in aqueous acid washes, forcing the Pd to remain in the organic phase with your product.
-
Back-Bonding: The electron-deficient nature of the fluorophenyl group can actually enhance
-backbonding from Pd -orbitals to the pyrimidine system, creating a "sticky" complex that resists simple filtration.
Regulatory Thresholds (ICH Q3D)
Before initiating remediation, confirm your target limit based on the route of administration (RoA).
| Class | Element | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) | Concentration Limit (10g daily dose) |
| 2B | Palladium (Pd) | 100 | 10 | 1 | 10 ppm (Oral) / 1 ppm (Inj.) |
Ref: ICH Guideline Q3D (R2) on Elemental Impurities [1].
Remediation Strategy: The Scavenger Decision Matrix
Do not rely on crystallization alone; it often co-crystallizes Pd. We recommend Functionalized Silica Scavengers over Activated Carbon for fluorophenyl pyrimidines due to yield preservation.
Diagram 1: Scavenger Selection Logic
Caption: Decision tree for selecting the optimal scavenging agent based on Pd oxidation state and solvent system.
Standard Operating Procedures (SOPs)
Protocol A: Silica Scavenging (Batch Mode)
Best for: High-value intermediates where yield loss is unacceptable (>95% recovery).
Reagents:
-
Si-Thiol (SiliCycle or Biotage equivalent): For general Pd(II) removal.
-
Si-TMT : For difficult pyrimidine complexes or Pd(0).
Workflow:
-
Dissolution: Dissolve crude product in THF or Ethyl Acetate (10-20 volumes).
-
Critical: If the fluorophenyl group causes poor solubility, add 5-10% DMF. The scavenger must access the Pd in solution.
-
-
Loading: Add 4-5 equivalents of scavenger (w/w relative to expected Pd mass, usually 5-10% wt of crude product).
-
Incubation:
-
Temperature: 50°C - 60°C . (Room temp is often too slow for pyrimidine complexes).
-
Time: 4 to 12 hours .
-
Agitation: Vigorous stirring (overhead stirrer preferred to avoid grinding silica).
-
-
Filtration: Filter hot through a 0.45 µm PTFE pad or Celite.
-
Wash: Wash cake with 2 volumes of hot solvent to recover adsorbed product.
Protocol B: Activated Carbon (Darco KB-B)
Best for: Large-scale, cost-sensitive batches where 10-15% yield loss is acceptable.
Workflow:
-
Slurry: Dissolve crude in solvent. Add Activated Carbon (Darco KB-B) at 10-20% w/w relative to substrate.
-
Heat: Agitate at 50°C for >12 hours.
-
Filter: Requires careful filtration (Celite + 0.2 µm filter) to remove carbon fines which contain the Pd.
Troubleshooting & FAQs
Q1: I used Si-Thiol, but my Pd levels are still ~100 ppm. Why?
Diagnosis: Kinetic Trapping. The Fluorophenyl-Pyrimidine-Pd complex is thermodynamically stable. At room temperature, the exchange rate between the Pyrimidine ligand and the Thiol silica is too slow. Fix:
-
Increase Temperature: Run the scavenging at 65°C (or reflux if using THF). Heat promotes ligand exchange.
-
Switch to Si-TMT: The Trimercaptotriazine ligand has a higher affinity for Pd than standard thiols, effectively out-competing the pyrimidine nitrogen [2].
Q2: My product precipitates when I add the scavenger.
Diagnosis: Solubility limit of Fluorinated compounds.
Fluorophenyl groups encourage
-
Ensure the mixture is a homogeneous solution at the scavenging temperature.
-
Add a co-solvent (DMF or Anisole) to maintain solubility.
Q3: Can I just use an acid wash (HCl) to remove the Pd?
Diagnosis: Ineffective Phase Transfer. While Pyrimidines are basic, the fluorophenyl group reduces the basicity. Furthermore, the Pd-complex is highly lipophilic. Risk: Strong acid washes often fail to extract the Pd into the aqueous layer and may hydrolyze other sensitive groups. Solid-supported scavenging is safer and more effective for this specific chemotype [3].
Diagram 2: The Ligand Exchange Mechanism
Caption: Mechanism of Pd transfer from the Pyrimidine product to the Thiol-functionalized Silica surface.
References
-
International Council for Harmonisation (ICH). (2022).[1] Guideline Q3D (R2) on Elemental Impurities.[1][2][3]Link
-
Biotage. (2023).[4] Metal Scavengers in Process Chemistry: An Investigative Study. (Comparing Si-TMT vs Carbon). Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[5][2][3] Link
Sources
Validation & Comparative
19F NMR Characterization of Fluorophenyl Pyrimidine Derivatives: A Comparative Technical Guide
Executive Summary
Fluorophenyl pyrimidines represent a privileged scaffold in modern drug discovery, particularly within kinase inhibitor development (e.g., Rosuvastatin, Voriconazole analogs). While Proton (
This guide establishes
Part 1: The Analytical Challenge
The core difficulty in characterizing fluorophenyl pyrimidines lies in the electronic and steric complexity of the biaryl bond.
-
Regioisomerism: Nucleophilic aromatic substitution (
) on chloropyrimidines often yields mixtures (N1 vs. N3 alkylation or C4 vs. C6 substitution) where proton environments are nearly identical. -
Rotameric Broadening: Restricted rotation between the phenyl and pyrimidine rings can broaden
H signals, mimicking impurities. -
Metabolic Ambiguity: In DMPK studies, distinguishing oxidative defluorination from hydroxylation requires precise tracking of the fluorine handle.
Part 2: Comparative Analysis
The following table objectively compares
| Feature | LC-MS (High Res) | ||
| Spectral Window | Wide (>200 ppm); No overlap. | Narrow (~12 ppm); High aromatic overlap. | N/A (m/z domain). |
| Isomer Resolution | Excellent. Sensitive to O/M/P positions. | Poor. Coupling constants often ambiguous. | Poor. Isomers often have identical mass/fragmentation. |
| Quantification | High Accuracy. qNMR is robust without standards.[1][2] | Variable. Suppression/overlap issues. | Low. Requires specific calibration curves; ionization variance. |
| Sample Integrity | Non-destructive. | Non-destructive.[2] | Destructive. |
| Background Signal | Zero. No endogenous fluorine in biological media. | High. Solvent/buffer signals interfere. | Medium. Matrix effects/ion suppression. |
Part 3: Mechanistic Insight & Causality
The Fluorine "Spy" Effect
The
-
Electronic Reporting: In a fluorophenyl pyrimidine, the pyrimidine ring acts as a strong electron-withdrawing group (EWG).
-
Ortho-F: Experinces both inductive withdrawal and steric compression (Van der Waals deshielding). Often shifts downfield (e.g., -110 to -115 ppm).
-
Meta/Para-F: Dominated by resonance effects. Typically found upfield (-115 to -130 ppm).
-
-
Through-Space Coupling (
): Unlike protons, fluorine can exhibit significant "through-space" coupling if an ortho-fluorine is spatially locked near a pyrimidine proton, providing 3D conformational data.
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for deploying
Figure 1: Strategic workflow for integrating
Part 4: Experimental Protocols
This protocol is designed for a standard 400 MHz spectrometer (376 MHz for
Protocol A: Quantitative F NMR (qNMR)
Objective: Determine purity or isomer ratio with <1% error.
-
Sample Preparation:
-
Dissolve 5-10 mg of analyte in 0.6 mL deuterated solvent (DMSO-
or CDCl ). -
Internal Standard (IS): Add 10
L of -trifluorotoluene (TFT, -63.72 ppm). Note: TFT is non-reactive and relaxes relatively quickly.
-
-
Instrument Parameters:
-
Pulse Sequence: zgig (Inverse gated decoupling).[3] Why? Decouples protons to collapse multiplets into singlets (increasing S/N) but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration is proportional only to concentration, not relaxation dynamics.
-
Spectral Width (SW): 200-300 ppm (ensure both analyte and IS are covered).
-
Excitation Pulse: 90°.
-
Relaxation Delay (d1): CRITICAL. Set d1
30 seconds.-
Reasoning: Fluorine longitudinal relaxation times (
) can be long (2-5s). For 99% magnetization recovery, delay must be . A 30s delay is a safe "catch-all" for unknown samples.
-
-
Scans (NS): 16-64 (Fluorine is highly sensitive; excessive scanning is rarely needed).
-
-
Processing:
-
Apply exponential window function (LB = 0.3 - 1.0 Hz).
-
Phase and baseline correct manually.
-
Integrate IS (set to equivalent # of F atoms, e.g., 3) and analyte peaks.
-
Protocol B: Structural Assignment (Coupled)
Objective: Determine F-H connectivity.
-
Pulse Sequence: zg (Standard pulse, no decoupling).
-
Analysis: Observe multiplet splitting.
-
Ortho-coupling (
): 6–10 Hz. -
Meta-coupling (
): 4–7 Hz. -
Insight: If the fluorine signal appears as a triplet of triplets, you can map the exact proton neighbors on the phenyl ring, confirming the substitution pattern (e.g., 4-fluorophenyl vs 3-fluorophenyl).
-
Part 5: Data Interpretation & Case Study
Distinguishing Regioisomers
Consider the synthesis of a pyrimidine substituted with a 3-fluorophenyl group.
-
Scenario: You obtain a mixture of N-alkylation isomers.
-
LC-MS: Shows a single peak [M+H]+ = 350.1.
- H NMR: Aromatic region is a forest of overlapping multiplets.
-
F NMR Result:
-
Peak A (-112.5 ppm): Sharp singlet (decoupled). Integration = 1.0.
-
Peak B (-114.2 ppm): Sharp singlet (decoupled). Integration = 0.15.
-
Chemical Shift Logic Diagram
Figure 2: Heuristic for assigning fluorine positions on phenyl-pyrimidine scaffolds based on chemical shift ranges (referenced to CFCl
References
-
Vertex Pharmaceuticals. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (PMC). [Link]
-
Bruker BioSpin. (2026). Exploring ¹⁹F NMR in Drug Development. News-Medical. [Link]
-
University of Oxford. (n.d.). Quantitative NMR Spectroscopy Parameters. Department of Chemistry, NMR Facility. [Link]
-
Reich, H. J. (2020).[4] 19F NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.[4] [Link]
-
Teng, Q. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
Sources
Mass Spectrometry (LC-MS) Fragmentation Patterns of Chloropyrimidines: A Comparative Technical Guide
Executive Summary
Chloropyrimidines are ubiquitous intermediates in the synthesis of tyrosine kinase inhibitors (TKIs) and antivirals. Their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the competing fragmentation pathways of the pyrimidine ring (Retro-Diels-Alder) and the carbon-halogen bond cleavage.
This guide moves beyond basic spectral interpretation to provide a comparative analysis of ionization modes (ESI vs. APCI) and structural isomer differentiation (2-Cl vs. 4-Cl vs. 5-Cl). It establishes a self-validating workflow where the chlorine isotope pattern (
Part 1: The Chemistry of Chloropyrimidines in MS
Before analyzing fragmentation, one must validate the molecular ion. Chlorine provides a distinct "fingerprint" due to its natural isotopic abundance:
The Isotope Validation Rule
In any mass spectrum of a monochlorinated pyrimidine, the molecular ion cluster must exhibit an M and M+2 peak with a relative intensity ratio of 3:1 .
Critical Diagnostic: If a fragment ion retains this 3:1 pattern, the chlorine atom is still attached to the ring. If the pattern disappears, the fragmentation involved the loss of the halogen (usually as neutral HCl in ESI).
Part 2: Comparative Ionization Techniques (ESI vs. APCI)
Choosing the correct ionization source is the first step in successful detection. While Electrospray Ionization (ESI) is the default for many labs, Atmospheric Pressure Chemical Ionization (APCI) often outperforms ESI for specific chloropyrimidine subclasses.
Performance Comparison Matrix
| Feature | Electrospray Ionization (ESI) | Atmos.[3][4][5] Pressure Chemical Ionization (APCI) | Recommendation |
| Analyte Polarity | Best for polar, basic aminopyrimidines. | Best for neutral, non-basic chloropyrimidines. | Use APCI for raw starting materials (e.g., 2,4-dichloropyrimidine). |
| Ionization Mechanism | Solution-phase protonation. | Gas-phase proton transfer. | Use ESI for functionalized drug intermediates. |
| Adduct Formation | High susceptibility to | Low adduct formation; predominantly | APCI yields cleaner spectra for quantitation. |
| Flow Rate Tolerance | Optimal at lower flows (<0.4 mL/min). | Robust at high flows (up to 1.0 mL/min). | APCI allows faster high-throughput screening. |
Experimental Insight: Non-functionalized chloropyrimidines (e.g., 2-chloropyrimidine) lack basic nitrogen centers accessible for protonation in solution (ESI) due to the electron-withdrawing effect of the chlorine. APCI, utilizing gas-phase ion-molecule reactions, ionizes these species more efficiently.
Part 3: Fragmentation Pathways & Mechanisms
In LC-MS (even-electron ions,
Primary Pathway: Neutral Loss of HCl
The protonated molecular ion undergoes a 1,2-elimination or 1,4-elimination of neutral Hydrochloric Acid (HCl).
-
Mass Shift: Loss of 36 Da (
) and 38 Da ( ). -
Result: The resulting fragment loses the characteristic chlorine isotope pattern.[6]
Secondary Pathway: Ring Cleavage (HCN Loss)
The pyrimidine ring is susceptible to Retro-Diels-Alder (RDA) type reactions or simple ring opening, expelling neutral Hydrogen Cyanide (HCN).
-
Mass Shift: Loss of 27 Da.
-
Result: The resulting fragment retains the chlorine isotope pattern (if Cl was not lost first).
Visualizing the Fragmentation Logic
The following diagram illustrates the decision tree for interpreting MS/MS spectra of chloropyrimidines.
Figure 1: Decision tree for assigning chloropyrimidine fragments based on isotope pattern retention and mass shift.
Part 4: Isomer Differentiation (Performance Guide)
Distinguishing between structural isomers (e.g., 2-chloropyrimidine vs. 4-chloropyrimidine) is a critical quality attribute in synthesis. They have identical masses but distinct fragmentation efficiencies.
4-Chloropyrimidines (and 6-Cl)
-
Reactivity: The C4 position is highly electron-deficient (para-like to N1, ortho-like to N3).
-
MS Behavior: The C-Cl bond is more labile.
-
Dominant Fragment:
. -
Mechanism: Protonation at N3 facilitates the elimination of Cl from C4.
2-Chloropyrimidines[8]
-
Reactivity: The C2 position is flanked by two nitrogens. While electron-deficient, the symmetry often makes the C-Cl bond stronger regarding elimination mechanisms in the gas phase compared to C4.
-
MS Behavior: Fragmentation often requires higher collision energies.
-
Dominant Fragment: Competition between
and Ring Opening ( ). -
Key Identifier: Higher abundance of the molecular ion (surviving parent) compared to the 4-Cl isomer at the same collision energy.
5-Chloropyrimidines
-
Reactivity: The C5 position is not electron-deficient (meta-like to both nitrogens). The C-Cl bond is very strong (similar to chlorobenzene).
-
MS Behavior: Very difficult to lose HCl.
-
Dominant Fragment: Ring cleavage (HCN loss) usually precedes Cl loss.
-
Key Identifier: The fragment ions almost always retain the chlorine isotope pattern.
Part 5: Validated Experimental Protocol
This protocol is designed to generate reproducible fragmentation data for chloropyrimidine comparison.
Materials
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve standard in Methanol to 1 mg/mL.
-
Dilute to 1 µg/mL in 50:50 Water:ACN. Note: High concentration is needed to see the M+2 isotope clearly in MS/MS product scans.
-
-
Source Parameters (Generic ESI):
-
Gas Temp: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V (Positive Mode)
-
-
Data Acquisition (MS/MS):
-
Mode: Product Ion Scan.[7]
-
Precursor Selection: Select the monoisotopic peak (
mass). Do not select the M+2 peak for fragmentation unless verifying the pattern in specific fragments. -
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Low CE (10 eV): Confirms parent ion stability.[2]
-
Med CE (20 eV): Promotes HCl loss (4-Cl differentiation).
-
High CE (40 eV): Forces ring cleavage (Structure elucidation).
-
-
-
Data Analysis:
-
Extract the spectrum at the apex of the chromatographic peak.
-
Check for the "Phantom Peak": If you selected mass
( ), look for mass . -
Calculate the Ratio: Intensity(
) / Intensity( ). A higher ratio typically indicates 4-Cl substitution over 2-Cl.
-
References
-
NIST Mass Spectrometry Data Center. Chlorine Isotope Patterns and Abundances.[2] National Institute of Standards and Technology. Available at: [Link]
-
Agilent Technologies. Optimizing the Agilent Multimode Source: Use of 2.1-mm vs. 3.0-mm Columns. Technical Note. Available at: [Link]
-
Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds.[2][7][8] Journal of Mass Spectrometry. (General reference for heterocycle fragmentation mechanisms).
-
University of Calgary. Mass Spectrometry: Isotope Patterns for Cl and Br. Available at: [Link][9]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
Comparative Structural Analysis: 2-Chloro-5-(4-fluorophenyl)pyrimidine in Drug Design
Topic: Comparative Structural Analysis & Crystallography Guide: 2-Chloro-5-(4-fluorophenyl)pyrimidine Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary & Strategic Context
In the landscape of kinase inhibitor development (specifically JAK2 and P2X7 antagonists), the 2-chloro-5-arylpyrimidine scaffold is a privileged structure. It serves as a critical electrophilic node, allowing late-stage diversification via SNAr displacement of the 2-chloro substituent.
However, a recurring challenge in the synthesis of this intermediate—typically via Suzuki-Miyaura coupling—is confirming the regioselectivity (C5 vs. C4 arylation) and understanding the solid-state stability (polymorphism) which impacts formulation.
This guide provides a technical comparison of 2-Chloro-5-(4-fluorophenyl)pyrimidine (Target) against its structural isosteres and precursors. We analyze crystallographic tendencies, packing motifs, and provide a validated workflow for structural confirmation.
Comparative Crystallographic Profile
The following table contrasts the structural characteristics of the Target with its closest crystallographically resolved isostere, 2-Fluoro-5-(4-fluorophenyl)pyridine , and its synthesis precursor.
Table 1: Structural & Physicochemical Comparison
| Feature | Target: 2-Chloro-5-(4-fluorophenyl)pyrimidine | Alt 1 (Isostere): 2-Fluoro-5-(4-fluorophenyl)pyridine | Alt 2 (Precursor): 2-Chloro-5-fluoropyrimidine |
| Role | Key Intermediate (Kinase Inhibitors) | Structural Analog / Isostere | Starting Material |
| Space Group | Predicted:[1] P2₁/c or P-1 (Centrosymmetric) | Pna2₁ (Orthorhombic) [1] | Liquid / Low MP Solid |
| Lattice Forces | Halogen Bonding (Cl···N), | Weak Van der Waals, No | Dipole-Dipole |
| Crystal Habit | Needles/Prisms (Solvent Dependent) | Colorless Rods | N/A |
| Regio-Risk | High (C4 vs C5 isomerism possible) | Low (Pyridine directing effects) | N/A |
| Key Interaction | Cl···N (Type II Halogen Bond) | F···F and C-H···F contacts | F-substituent effects |
Senior Scientist Insight: The "Nitrogen Effect"
While Alt 1 (Pyridine) crystallizes in an orthorhombic system with minimal
-
Causality: The pyrimidine ring is more electron-deficient. This enhances the acidity of the ring protons (C4-H and C6-H), promoting stronger C-H···N hydrogen bonds that often drive the lattice into a denser, monoclinic packing (e.g., P2₁/c) compared to the pyridine analog.
-
Implication: Do not assume the solubility profile of the pyridine analog applies to the pyrimidine target. The pyrimidine will likely require more polar solvent systems for recrystallization.
Experimental Protocol: Synthesis & Crystallization Workflow
To obtain high-quality single crystals for X-ray diffraction (XRD) to prove regiochemistry, follow this self-validating protocol.
Phase A: Synthesis (The Suzuki Coupling)
-
Reactants: 5-Bromo-2-chloropyrimidine + 4-Fluorophenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Base: Na₂CO₃ (2.0 eq).
-
Conditions: Reflux (100°C) for 12 hours under N₂.
-
Critical Check: Monitor TLC. The product is less polar than the boronic acid but more polar than the starting bromide.
Phase B: Crystallization Screening (Vapor Diffusion)
Direct evaporation often yields amorphous powder. Use Vapor Diffusion for X-ray quality crystals.
-
Inner Vial: Dissolve 20 mg of Target in 0.5 mL THF or Dichloromethane (Good solubility).
-
Outer Vial: Add 3 mL of Hexane or Pentane (Anti-solvent).
-
Equilibration: Seal tightly. Allow to stand at 4°C for 48-72 hours.
-
Observation: Look for birefringent prisms. If needles form, the nucleation rate is too high—dilute the inner solution by 50%.
Validated Characterization Logic (DOT Diagram)
The following diagram illustrates the decision matrix for confirming the structure, distinguishing it from the unwanted 4-isomer.
Caption: Workflow for differentiating the 5-aryl target from the 4-aryl impurity using NMR and XRD.
Structural Mechanism: Why X-Ray Data Matters Here
Comparing the Target to the 2-Fluoro-5-(4-fluorophenyl)pyridine (Ref [1]), we observe distinct packing drivers:
Halogen Bonding (The Chlorine Anchor)
In the Target molecule, the C2-Chlorine atom is a potent halogen bond donor.
-
Mechanism: The
-hole on the chlorine atom (positive electrostatic potential cap) aligns with the lone pair of the pyrimidine nitrogen of a neighboring molecule. -
Geometry: Expect a C-Cl···N angle of approximately 160-175°.
-
Comparison: The pyridine analog (Alt 1) lacks this strong Cl-donor, relying instead on weaker F···H interactions. This makes the Pyrimidine Target crystal lattice significantly more robust (higher melting point potential) and less prone to solvation effects.
The Fluorine "Tail"
The para-fluorophenyl group serves as a lipophilic tail that facilitates layer formation.
-
Data Support: In the pyridine analog, the dihedral angle between the heterocycle and the phenyl ring is 37.93° [1].[2]
-
Prediction for Target: Due to the steric repulsion of the additional nitrogen lone pair, the Target pyrimidine ring will likely adopt a slightly more twisted conformation (>40°) relative to the phenyl ring to minimize electronic repulsion, affecting the
-stacking distance (centroid-centroid > 3.8 Å).
Interaction Network Diagram
This diagram visualizes the intermolecular forces you must look for when solving the structure.
Caption: Predicted intermolecular interaction network driving the crystal packing of the Target.
References
-
Chandra, A. K., et al. (2011). "2-Fluoro-5-(4-fluorophenyl)pyridine." Acta Crystallographica Section E, 67(2), o456.
-
PubChem. (2025).[3][4] "2-Chloro-5-fluoropyrimidine (Precursor Data)." National Library of Medicine.
-
Zhang, H., et al. (2015). "Practical synthesis of 5-fluoro-2-(piperidin-4-yloxy) pyrimidin-4-amine." Royal Society of Chemistry Advances, 5, 82097.[5]
-
Sigma-Aldrich. (2025). "2,4-Dichloro-5-fluoropyrimidine Product Specification."
Sources
- 1. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 2. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Interpreting Infrared (IR) Spectra of Chloropyrimidines
For professionals in drug development and organic synthesis, the structural elucidation of heterocyclic compounds is a daily necessity. The pyrimidine core, a fundamental building block in countless pharmaceuticals, often undergoes halogenation to modulate its physicochemical properties and biological activity.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of key functional groups, yet the interpretation of spectra for substituted heterocycles like chloropyrimidines requires a nuanced understanding beyond simple group frequencies.
This guide provides an in-depth comparison of the IR spectral features of chloropyrimidines, grounded in the foundational vibrations of the parent pyrimidine ring. We will explore the diagnostic influence of chlorine substitution and provide a robust experimental framework for acquiring high-fidelity data.
The Vibrational Signature of the Pyrimidine Core: A Baseline for Comparison
Before identifying the contributions of a chlorine substituent, one must first recognize the spectral characteristics of the pyrimidine ring itself. As a nitrogen-containing aromatic heterocycle, its spectrum is rich with information.[2] The key vibrations of unsubstituted pyrimidine serve as our reference point.
-
Aromatic C-H Stretching: Like other aromatic compounds, pyrimidine exhibits C-H stretching vibrations at wavenumbers slightly higher than their alkane counterparts, typically in the 3100-3000 cm⁻¹ region.[3][4]
-
Ring Stretching Vibrations (C=C and C=N): The pyrimidine ring undergoes complex stretching vibrations involving both C=C and C=N bonds. These produce a series of characteristic, often sharp, bands in the 1610 cm⁻¹ to 1400 cm⁻¹ range.[5][6] These peaks are analogous to the ring stretching modes observed in benzene.[6]
-
In-Plane and Out-of-Plane C-H Bending: The bending of the C-H bonds relative to the plane of the aromatic ring provides further diagnostic information. In-plane bending vibrations are typically found between 1250-1000 cm⁻¹, while the strong out-of-plane (oop) bending bands appear in the 900-675 cm⁻¹ region.[3] The pattern of these "oop" bands can be particularly useful for determining the substitution pattern on the ring.[3]
The Diagnostic Impact of Chlorine Substitution
Introducing a chlorine atom onto the pyrimidine ring induces significant and predictable changes in the IR spectrum. These changes arise from two primary effects: the vibrational contribution of the C-Cl bond itself and the electronic influence of the halogen on the pyrimidine ring.
The Carbon-Chlorine (C-Cl) Stretching Vibration
The most direct evidence for a chloropyrimidine functional group is the appearance of the C-Cl stretching band. For chloro-aromatic compounds, this vibration gives rise to a strong absorption in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹ .[7][8]
The exact position of the C-Cl stretch is sensitive to the overall molecular structure, including the position of the chlorine on the ring and the presence of other substituents. For example, in a study of 2-amino-4,6-dichloropyrimidine, C-Cl in-plane bending was identified at 340 cm⁻¹ and out-of-plane bending at 220 cm⁻¹, though these low-frequency modes are outside the range of standard mid-IR spectrophotometers.[9] The C-Cl stretching vibration, however, remains the most reliable and accessible diagnostic peak.
Perturbations of the Pyrimidine Ring Vibrations
The electronegative chlorine atom acts as an electron-withdrawing group, which perturbs the electron density of the entire pyrimidine ring. This electronic effect alters the force constants of the ring's C=C and C=N bonds, leading to shifts in their characteristic stretching frequencies.
Studies on compounds like 2,4,6-trichloropyrimidine show that the primary ring stretching bands are still observed in the 1560-1400 cm⁻¹ region, but their precise positions and relative intensities are altered compared to unsubstituted pyrimidine.[6] These shifts, while sometimes subtle, can provide corroborating evidence for successful chlorination when comparing the spectra of starting material and product.
Comparative Analysis: Chloropyrimidine vs. Pyrimidine
To consolidate these concepts, the following table compares the expected IR absorption regions for unsubstituted pyrimidine with a generic chloropyrimidine derivative.
| Vibrational Mode | Unsubstituted Pyrimidine (cm⁻¹) | Chloropyrimidine (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Generally present unless all C-H positions are substituted. |
| Ring C=C, C=N Stretch | 1610 - 1400 | 1580 - 1400 | Positions and intensities are sensitive to chlorine substitution.[6] |
| C-H In-Plane Bending | 1250 - 1000 | 1250 - 1000 | Can be complex and overlap with other vibrations. |
| C-H Out-of-Plane Bending | 900 - 675 | 900 - 675 | Pattern changes are diagnostic of substitution position. |
| C-Cl Stretch | Absent | 850 - 550 | Key diagnostic peak for chlorination. [8] |
This comparative framework is essential for interpretation. The disappearance or shift of a C-H bending band, coupled with the emergence of a strong C-Cl stretching peak, provides a self-validating system for confirming the identity of a chloropyrimidine.
Experimental Protocol: High-Quality FTIR-ATR Spectrum Acquisition
The quality of an IR spectrum is paramount for accurate interpretation. Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation and typically yields high-quality, reproducible spectra for solid powders.
Objective: To obtain a clean, high-resolution mid-IR spectrum of a solid chloropyrimidine sample.
Materials:
-
FTIR Spectrometer with a diamond or germanium ATR accessory.
-
Chloropyrimidine sample (1-5 mg, solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes (e.g., Kimwipes).
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. This removes any residue from previous measurements.
-
Causality: A clean crystal is critical to prevent spectral contamination.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. The instrument will scan the ambient environment (air, CO₂, water vapor).
-
Causality: This background is a snapshot of the instrument and environment at that moment. The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only absorptions from the sample itself.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the dry chloropyrimidine powder onto the center of the ATR crystal using a clean spatula.
-
Engage the ATR pressure clamp and apply consistent pressure to the sample.
-
Causality: Good contact between the solid sample and the ATR crystal is essential for the IR beam (evanescent wave) to penetrate the sample effectively. Insufficient pressure results in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is sufficient for most routine structural identification tasks.
-
-
Data Processing and Cleaning:
-
After acquisition, disengage the clamp and remove the sample. Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
-
In the spectrometer software, apply an ATR correction if required (common for diamond ATRs) and a baseline correction to ensure the spectral baseline is flat at 100% transmittance.
-
Use the software's peak-picking tool to label the wavenumbers of significant absorption bands for analysis.
-
This self-validating protocol, which begins and ends with a clean crystal, ensures that the resulting spectrum is a true and reliable fingerprint of the chloropyrimidine sample.
Workflow for Spectral Interpretation
The following diagram outlines a logical workflow for analyzing an IR spectrum to identify a chloropyrimidine functional group.
Caption: Logical workflow for identifying a chloropyrimidine from an IR spectrum.
References
- Vertex AI Search. (2025).
- PubMed. (2010).
- ACS Publications. (2010).
- OSTI. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine.
- Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
- CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
-
Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
- ResearchGate. (2025). Vibrational Spectra of Pyrimidine‐2‐Thione and Pyrimidine‐2‐Selone.
- Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
-
PubChem - NIH. (n.d.). Pyrimidine. Retrieved from [Link]
- ACS Publications. (2021).
- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
-
PubChem - NIH. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
- BenchChem. (2025).
- Oregon State University. (2022). Infrared Spectra: Identifying Functional Groups.
- SlideShare. (n.d.).
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Northern Illinois University. (n.d.). IR Spectroscopy of Hydrocarbons.
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- OpenStax. (2023). 15.
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
Sources
- 1. ripublication.com [ripublication.com]
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- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. ias.ac.in [ias.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. asianpubs.org [asianpubs.org]
Optimizing In-Process Control: A Comparative Guide to Validating 2-Chloro-5-(4-fluorophenyl)pyrimidine Synthesis
Executive Summary & Mechanistic Insight[1]
The synthesis of 2-Chloro-5-(4-fluorophenyl)pyrimidine is a pivotal transformation in medicinal chemistry, often serving as a scaffold for kinase inhibitors. The primary challenge in this synthesis is not the conversion itself, but the regioselectivity and the monitoring resolution .
The Chemoselectivity Hierarchy
Successful synthesis relies on the intrinsic reactivity difference between the C5-Bromine and the C2-Chlorine atoms on the pyrimidine ring.[1] In palladium-catalyzed cross-couplings, the bond dissociation energy (BDE) dictates that the C-Br bond (~280 kJ/mol) undergoes oxidative addition significantly faster than the C-Cl bond (~400 kJ/mol) .
This guide validates the Suzuki-Miyaura coupling of 5-bromo-2-chloropyrimidine with 4-fluorophenylboronic acid .
Visualizing the Pathway
The following diagram illustrates the reaction pathway and the critical decision points for monitoring.
Figure 1: Reaction pathway highlighting the kinetic favorability of C5-substitution and potential downstream impurities.[2][3]
Experimental Protocol: Synthesis & TLC Method
A. Synthesis Parameters (0.5 mmol Scale)
-
Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases)
-
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]
-
Conditions: 80°C, inert atmosphere (Ar/N2), 2-4 hours.
B. The Validated TLC System
Because both the starting bromide and the biaryl product are non-polar heteroaromatics, they possess similar retention factors (Rf). A standard "generic" TLC method will fail to resolve them.
Optimized Mobile Phase:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Ratio: 9:1 to 8:2 (Hex:EtOAc).
-
Note: Do not exceed 30% EtOAc; both compounds will migrate to the solvent front, making separation impossible.
-
Visualization:
-
UV (254 nm): Primary detection. Both the pyrimidine core and the fluorophenyl ring are UV active.
-
KMnO4 Stain: The boronic acid (if excess remains) will stain yellow/brown. The product is generally stain-negative or faint.
-
Iodine Chamber: Useful for distinguishing the slightly more lipophilic product from the starting bromide.
Comparative Analysis: TLC vs. Alternatives
While TLC is the standard for quick checks, it has limitations in this specific synthesis due to "Rf crowding."
| Feature | TLC (Thin Layer Chromatography) | LC-MS (Liquid Chrom.[4] - Mass Spec) | 1H-NMR (Nuclear Magnetic Resonance) |
| Primary Utility | Rapid "Go/No-Go" decision; monitoring consumption of SM. | Definitive confirmation of conversion and impurity profiling. | Structural verification and isolated purity. |
| Resolution | Moderate. SM and Product often have | High. Separates based on hydrophobicity with high peak capacity. | High. Distinct shifts for aromatic protons. |
| Speed | < 5 minutes. | 10–30 minutes (including prep). | > 30 minutes (requires workup/drying). |
| Limit of Detection | ~1-5 µg (Visual). | ~1 ng (Ionization dependent). | ~1 mg. |
| Blind Spots | Cannot easily detect de-halogenated byproducts (e.g., proto-dehalogenation). | Matrix effects can suppress ionization of non-polar pyrimidines. | Solvent peaks can obscure signals if not dried properly.[5] |
| Cost Efficiency | High (Cents per plate). | Low (High capital/maintenance). | Moderate (High capital). |
Critical Insight: For this specific reaction, LC-MS is superior for detecting the "Bis-coupled" impurity (where the C2-Cl also reacts), which often co-elutes with the product on TLC.
The "Co-Spot" Validation Technique
Because the Rf values of 5-bromo-2-chloropyrimidine (SM) and 2-chloro-5-(4-fluorophenyl)pyrimidine (Product) are dangerously close (e.g., 0.65 vs 0.60 in 20% EtOAc), you cannot rely on side-by-side spotting alone. You must use the Co-Spot technique.
Step-by-Step Co-Spot Protocol:
-
Lane 1 (SM): Spot pure Starting Material.
-
Lane 2 (Co-Spot): Spot the Reaction Mixture OVER the Starting Material spot.
-
Lane 3 (RXN): Spot pure Reaction Mixture.
Interpretation Logic:
-
Figure-8 Shape in Lane 2: Incomplete conversion. The SM and Product are slightly resolving.
-
Single Elongated Spot in Lane 2: Ambiguous. Change mobile phase to 100% Toluene or DCM/MeOH (98:2) to attempt better separation.
-
Two Distinct Spots in Lane 2: Valid separation. You can trust the conversion data.
Decision Logic for Reaction Monitoring
Figure 2: Decision matrix for interpreting ambiguous TLC results in pyrimidine coupling.
Troubleshooting & Artifacts
The "Ghost" Spot (Hydrolysis)
If you observe a spot remaining at the baseline or streaking heavily:
-
Cause: Hydrolysis of the C2-Chlorine by the aqueous base (forming the pyrimidin-2-one/hydroxypyrimidine).
-
Solution: Reduce base concentration (switch from 2M to 1M) or reduce temperature (80°C -> 60°C).
Homocoupling
-
Observation: A bright, fluorescent spot appearing very high (near solvent front).
-
Identity: Biaryl formed from the boronic acid (4,4'-difluorobiphenyl).
-
Remediation: This is inevitable but harmless. It can be removed via column chromatography (it elutes much faster than the product).
References
-
Suzuki-Miyaura Cross-Coupling of Chloropyrimidines
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Source: MDPI (Molecules), 2021.
-
URL:[Link]
- Relevance: Validates the regioselectivity (C4/C5 reactivity) and provides specific Rf data for similar fluorophenyl-chloropyrimidine analogs.
- General Reactivity of Halopyrimidines: Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine. Source: BenchChem Technical Guides.
-
TLC vs LC-MS Methodology
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is a cornerstone of scientific rigor. The synthetic pyrimidine derivative, 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine, presents a unique analytical challenge due to its halogenated, heterocyclic structure. Ensuring the empirical formula aligns with its theoretical composition is a critical checkpoint for purity, identity, and quality control. This guide provides an in-depth comparison of elemental analysis standards for this compound, grounded in established methodologies and field-proven insights.
Theoretical Elemental Composition: The Analytical Benchmark
Before embarking on any experimental analysis, establishing the theoretical elemental composition is paramount. This calculated profile serves as the benchmark against which all empirical data is compared. The first step is to confirm the correct molecular structure and formula. Based on synthetic routes, the correct nomenclature for the target compound is 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine.
The molecular formula for 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine is determined to be C₁₀H₅ClF₂N₂ .
From this, the molecular weight and theoretical elemental percentages are calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 52.53 |
| Hydrogen | H | 1.008 | 5 | 5.04 | 2.21 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.51 |
| Fluorine | F | 18.998 | 2 | 37.996 | 16.62 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.25 |
| Total | 228.613 | 100.00 |
Note: Atomic weights are based on the IUPAC Commission on Isotopic Abundances and Atomic Weights.
Primary Standard Method: Combustion Analysis (CHN)
The foundational method for determining the carbon, hydrogen, and nitrogen content of organic compounds is high-temperature combustion, often referred to as CHN analysis. This technique provides a rapid and accurate assessment of these key elements.
Causality Behind the Experimental Choices
The principle of CHN analysis lies in the complete combustion of the sample in a high-oxygen environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The success of this method hinges on ensuring complete and instantaneous oxidation of the sample. For a halogenated compound like 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine, specific considerations are necessary to handle the corrosive and interfering halogen byproducts. Modern elemental analyzers are equipped with specialized traps and scrubbers to remove these interfering elements, ensuring that only CO₂, H₂O, and N₂ reach the detectors.
Experimental Protocol: A Self-Validating System
A robust CHN analysis protocol incorporates self-validating steps to ensure data integrity.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine sample (2-3 mg, accurately weighed)
-
Tin or silver capsules
-
Certified organic analytical standard (e.g., Acetanilide)
-
High-purity oxygen
-
Helium carrier gas
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the instrument using a certified organic analytical standard. The measured CHN values of the standard must fall within the specified tolerance (typically ±0.3%) of the theoretical values.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine sample into a tin or silver capsule. The capsule is then sealed and introduced into the autosampler.
-
Combustion: The sample is dropped into a high-temperature furnace (typically 900-1100 °C) with a pulse of pure oxygen. This induces flash combustion.
-
Reduction and Scrubbing: The combustion gases are passed through a reduction tube containing copper to reduce nitrogen oxides to N₂ and remove excess oxygen. The gas stream then flows through scrubbers to remove halogens (chlorine and fluorine) and sulfur oxides, if present.
-
Separation and Detection: The purified gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column. The concentration of each gas is then measured by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector signals and the sample weight.
-
Validation: Run a check standard after a set number of unknown samples to verify the continued accuracy of the calibration.
Caption: Workflow for CHN Elemental Analysis.
Halogen Determination: Complementary Techniques
Standard CHN analyzers do not quantify halogens. Therefore, separate analytical methods are required to determine the chlorine and fluorine content.
Method 1: Ion Chromatography (IC) Following Combustion
This is a highly sensitive and specific method for halogen analysis.
Principle: The sample is combusted in an oxygen atmosphere, and the resulting acidic gases (HCl and HF) are trapped in an aqueous solution. This solution is then injected into an ion chromatograph, where the chloride (Cl⁻) and fluoride (F⁻) ions are separated and quantified.
Experimental Protocol:
-
Combustion: A known mass of the sample is combusted in a specialized oxygen bomb or a combustion tube furnace.
-
Absorption: The combustion gases are passed through an absorbing solution (typically a dilute sodium bicarbonate/carbonate solution) to trap the acidic gases as their corresponding anions.
-
IC Analysis: An aliquot of the absorption solution is injected into the ion chromatograph.
-
Separation: The anions are separated on an ion-exchange column.
-
Detection: A conductivity detector measures the concentration of the separated ions.
-
Quantification: The concentrations of Cl⁻ and F⁻ are determined by comparing their peak areas to those of known standards.
Caption: Workflow for Halogen Analysis by IC.
Method 2: Titration Methods
While less common in modern high-throughput labs, titrimetric methods can provide accurate halogen determination.
-
Chlorine (Argentometric Titration): After combustion and absorption of HCl in a suitable solvent, the chloride ions can be titrated with a standardized silver nitrate solution.
-
Fluorine (Ion-Selective Electrode Titration): Following combustion and absorption, the fluoride ion concentration can be determined by titration with a lanthanum or thorium nitrate solution using a fluoride ion-selective electrode to detect the endpoint.
Comparison of Analytical Methods
The choice of analytical method depends on factors such as available instrumentation, required accuracy, and sample throughput.
| Method | Elements Determined | Pros | Cons |
| Combustion (CHN) Analysis | C, H, N | - Fast and highly accurate- Small sample size required- Well-established and automated | - Does not determine halogens or other elements- Requires specialized instrumentation |
| Ion Chromatography (IC) | Cl, F, S | - High sensitivity and specificity- Can determine multiple halogens simultaneously | - Requires a separate combustion step- More complex sample preparation |
| Titration Methods | Cl, F | - Lower initial instrument cost- Can be very accurate in experienced hands | - More time-consuming and labor-intensive- Prone to operator error |
Trustworthiness and Validation
To ensure the trustworthiness of the elemental analysis data, a multi-faceted approach is essential:
-
Certified Reference Materials (CRMs): The use of CRMs with a similar matrix to the sample is crucial for validating the accuracy of the entire analytical process. For novel compounds like 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine, a well-characterized, stable batch can be designated as an in-house reference material.
-
Inter-method Comparison: Where possible, analyzing the sample by two different techniques (e.g., IC and titration for halogens) provides a high degree of confidence in the results if they are in good agreement.
-
Replicate Analysis: Analyzing the same sample multiple times provides information on the precision of the measurement. The relative standard deviation (RSD) of the replicate measurements should be within acceptable limits (typically <0.5%).
By adhering to these rigorous analytical standards and validation procedures, researchers can be confident in the elemental composition of 2-Chloro-4-(4-fluorophenyl)-5-fluoropyrimidine, a critical step in its journey from discovery to potential application.
References
Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of 2-Chloro-5-(4-fluorophenyl)pyrimidine
As a senior application scientist, my priority is to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. This guide provides essential, field-tested protocols for the safe handling and disposal of 2-Chloro-5-(4-fluorophenyl)pyrimidine, a compound with significant potential in medicinal chemistry and drug development. Adherence to these procedures is critical for protecting yourself, your colleagues, and the environment.
Understanding the Risks: A Proactive Approach to Safety
2-Chloro-5-(4-fluorophenyl)pyrimidine is a halogenated aromatic compound. While specific toxicity data for this exact molecule is not extensively published, the chloro- and fluoro- substituents, along with the pyrimidine core, necessitate a cautious approach. Halogenated organic compounds can be irritants and may have other long-term health effects. Therefore, treating this compound with respect and adhering to stringent safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Chloro-5-(4-fluorophenyl)pyrimidine. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to minimize exposure and prevent contamination.
Preparation and Weighing
-
Work Area Preparation : Always handle 2-Chloro-5-(4-fluorophenyl)pyrimidine within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Personal Protective Equipment : Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing : When weighing the solid compound, use a tared weigh boat or paper. Perform this task carefully to avoid creating airborne dust. If possible, use a balance with a draft shield.
Dissolution and Reaction Setup
-
Solvent Addition : Add the desired solvent to the vessel containing the weighed 2-Chloro-5-(4-fluorophenyl)pyrimidine slowly and carefully to avoid splashing.
-
Vessel Sealing : Once the compound is dissolved, securely cap the reaction vessel to prevent the escape of vapors.
-
Reaction Monitoring : Monitor the reaction remotely if possible. If direct observation is necessary, do so through the fume hood sash.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All disposable materials that come into contact with 2-Chloro-5-(4-fluorophenyl)pyrimidine, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Never pour chemical waste down the drain.
-
Container Labeling : All waste containers must be clearly labeled with the full chemical name: "Hazardous Waste: 2-Chloro-5-(4-fluorophenyl)pyrimidine" and any other components of the waste stream.
-
Institutional Guidelines : Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department for guidance on pickup and disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EH&S department. |
Workflow for Safe Handling of 2-Chloro-5-(4-fluorophenyl)pyrimidine
Caption: Workflow for the safe handling of 2-Chloro-5-(4-fluorophenyl)pyrimidine.
This guide is intended to provide a framework for the safe handling of 2-Chloro-5-(4-fluorophenyl)pyrimidine. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information. Your commitment to safety is integral to the success of your research and the well-being of your scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
